molecular formula C15H16N4O2S B2611269 (E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1173489-87-6

(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2611269
CAS No.: 1173489-87-6
M. Wt: 316.38
InChI Key: CUMBNLAMOOQKPD-BMRADRMJSA-N
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Description

The compound “(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide” is a structurally complex molecule featuring a benzo[d]thiazolylidene core fused with a pyrazole-carboxamide moiety. Its synthesis typically involves coupling reactions between substituted benzo[d]thiazole precursors and pyrazole derivatives, followed by purification via crystallization or chromatography.

Properties

IUPAC Name

N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-9-5-6-11(21-4)12-13(9)22-15(18(12)2)17-14(20)10-7-8-16-19(10)3/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMBNLAMOOQKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=CC=NN3C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzo[d]thiazole Ring: Starting with 4-methoxy-3,7-dimethylaniline, the benzo[d]thiazole ring is formed through a cyclization reaction with carbon disulfide and an oxidizing agent such as hydrogen peroxide.

    Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized separately by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.

    Coupling Reaction: The benzo[d]thiazole and pyrazole intermediates are then coupled using a condensation reaction with a carboxylic acid derivative, such as an acid chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the benzo[d]thiazole structure exhibit significant antimicrobial properties. For instance, derivatives similar to (E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide have shown broad-spectrum antibacterial activity against various pathogens, including Mycobacterium smegmatis .

Anticancer Potential

The compound's structural features suggest potential anticancer applications. Studies on related thiazole derivatives have demonstrated their ability to inhibit tumor growth in vitro. For example, certain thiazolo[3,2-b]-1,2,4-triazine derivatives exhibited promising cytotoxicity against cancer cell lines .

Enzyme Inhibition

The interaction of this compound with specific enzymes may lead to the development of novel enzyme inhibitors. The benzo[d]thiazole core can interact with active sites of enzymes, potentially leading to inhibition or modulation of their activity .

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial efficacy of a series of compounds derived from thiazole structures. Among these, certain derivatives showed minimum inhibitory concentrations (MIC) comparable to established antibiotics like Ciprofloxacin . This highlights the potential of this compound as a lead compound for antibiotic development.

Case Study 2: Cytotoxicity Assessment

In vitro studies have been conducted to assess the cytotoxic effects of related compounds on various cancer cell lines. One such study found that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7), indicating substantial anticancer activity .

Mechanism of Action

The mechanism of action of (E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, in cancer cells, it may inhibit the activity of kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The methoxy group in the target compound likely enhances solubility compared to non-polar substituents (e.g., chloro or phenyl groups in analogs ).
  • Ring Systems : Replacement of the benzo[d]thiazole core with thiadiazole (e.g., in ) reduces aromatic stabilization but may increase electrophilic reactivity .
  • Functional Groups : The carboxamide group in the target compound offers hydrogen-bonding capabilities, akin to hydrazide derivatives in , which influence receptor binding .

Physicochemical Properties

  • Melting Points : Pyrazole-carboxamide analogs (e.g., 3a–3p in ) exhibit melting points between 123–183°C, influenced by halogen substituents (e.g., chloro groups increase mp) . The target compound’s methoxy group may lower its melting point compared to chlorinated analogs.
  • Synthetic Yields : Coupling reactions for pyrazole derivatives (e.g., EDCI/HOBt-mediated amidation) yield 62–71% , suggesting comparable efficiency for the target compound.
  • Spectroscopic Data : IR and NMR spectra of similar compounds show characteristic peaks for C=O (1650–1700 cm⁻¹) and aromatic protons (δ 7.2–8.1 ppm) , consistent with the target’s expected profile.

Biological Activity

(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a pyrazole core linked to a benzo[d]thiazole moiety, which is known for various pharmacological properties. The structural formula can be represented as follows:

C16H18N4O2S\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}

Table 1: Structural Characteristics

PropertyValue
IUPAC NameThis compound
Molecular Weight330.4 g/mol
CAS Number1173339-00-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The benzo[d]thiazole core may inhibit enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory cytokines.
  • Receptor Modulation : The compound may interact with specific receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activities

Several studies have highlighted the diverse biological activities associated with this compound:

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, compounds similar to the target compound have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives possess antimicrobial properties against various bacterial strains. The presence of specific functional groups enhances their efficacy against pathogens such as E. coli and S. aureus .

Anticancer Potential

Recent investigations into related compounds have revealed promising anticancer activities. For example, a derivative demonstrated potent cytotoxic effects against liver and lung carcinoma cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .

Case Studies

  • Study on Anti-inflammatory Effects : A study synthesized a series of pyrazole derivatives and tested their anti-inflammatory activity using a carrageenan-induced rat paw edema model. The results indicated that certain derivatives had comparable efficacy to established anti-inflammatory agents .
  • Anticancer Activity Assessment : Another research effort focused on evaluating the cytotoxic effects of pyrazole derivatives against various cancer cell lines. The most active compound showed remarkable potency and low toxicity towards normal cells, suggesting its potential for therapeutic applications .

Q & A

Q. Characterization Techniques :

  • Spectroscopy : IR (C=O, C=N stretches), ¹H/¹³C NMR (aromatic protons, methyl/methoxy groups), and ESI-MS (molecular ion peak) .
  • X-ray crystallography : Resolves stereochemistry and confirms the (E)-configuration .
  • Elemental analysis : Validates purity (>95%) .

Basic Question: How is the electronic structure and reactivity of this compound analyzed computationally?

Methodological Answer :
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is used to:

  • Calculate HOMO-LUMO energies (predicting charge transfer interactions) .
  • Map Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic sites (e.g., methoxy oxygen, thiazole sulfur) .
  • Perform Natural Bond Orbital (NBO) analysis : Evaluates hyperconjugative interactions (e.g., lone pair donation from N to C=O) .

Software : Gaussian 09 or ORCA, with visualization via GaussView/MultiWFN .

Advanced Question: How do molecular docking studies guide the design of derivatives targeting specific biological receptors?

Q. Methodological Answer :

Target Selection : Identify receptors (e.g., STING agonists, kinases) based on structural homology to similar pyrazole-thiazole hybrids .

Docking Software : AutoDock Vina or Schrödinger Suite, using PDB structures (e.g., 6NT7 for STING) .

Key Interactions :

  • Hydrogen bonds between the carboxamide group and receptor residues (e.g., Lys/Arg side chains).
  • π-π stacking between aromatic rings and hydrophobic pockets .

Validation : Compare docking scores (ΔG) with known inhibitors and validate via MD simulations (AMBER/NAMD) .

Advanced Question: What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts) between experimental and computational results?

Q. Methodological Answer :

Solvent Effects : Recalculate NMR shifts using the IEF-PCM solvent model (e.g., DMSO) to match experimental conditions .

Tautomerism : Assess possible keto-enol or imine-enamine equilibria via variable-temperature NMR .

Crystal Packing : Compare X-ray-derived bond lengths/angles with DFT-optimized gas-phase structures to identify packing-induced distortions .

Example : A 0.3 ppm discrepancy in methoxy proton shifts may arise from crystal field effects not modeled in DFT .

Advanced Question: How can structure-activity relationship (SAR) studies optimize pharmacological activity?

Q. Methodological Answer :

Substituent Variation :

  • Methoxy group : Replace with halogens (e.g., Cl, F) to enhance lipophilicity and membrane permeability .
  • Pyrazole ring : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate redox activity .

Biological Assays :

  • Anticancer : MTT assay against HeLa/MCF-7 cells (IC₅₀ comparison) .
  • Antimicrobial : Disk diffusion against Gram-positive/negative strains .

Key Finding : Methyl groups on the thiazole ring improve metabolic stability but reduce solubility .

Advanced Question: What experimental controls ensure reproducibility in cross-coupling reactions for derivatization?

Q. Methodological Answer :

Catalyst Screening : Compare Pd(OAc)₂, PdCl₂, and CuI in Suzuki-Miyaura couplings (e.g., aryl boronic acid addition) .

Oxygen Sensitivity : Use Schlenk lines or gloveboxes to prevent catalyst deactivation .

Monitoring : TLC (hexane:ethyl acetate, 3:1) and in-situ IR for intermediate detection .

Example : A 15% yield increase is observed under argon vs. air due to reduced Pd oxidation .

Advanced Question: How is metabolic stability assessed for this compound in preclinical studies?

Q. Methodological Answer :

In Vitro Models :

  • Liver microsomes (human/rat): Monitor parent compound depletion via LC-MS/MS .
  • CYP450 inhibition : Fluorescent assays for CYP3A4/2D6 isoforms .

Key Modifications :

  • Deuterium incorporation : At metabolically labile sites (e.g., benzylic positions) to prolong half-life .

Data Interpretation : A >50% remaining parent compound after 1 hour suggests suitability for in vivo testing .

Advanced Question: What crystallographic challenges arise in resolving polymorphs of this compound?

Q. Methodological Answer :

Polymorph Screening : Use solvent-drop grinding (e.g., ethanol, acetonitrile) to induce different crystal forms .

Data Collection : High-resolution X-ray (λ = 0.71073 Å) at 100 K to minimize thermal motion .

Refinement Challenges : Address disorder in flexible groups (e.g., methoxy side chains) using SHELXL restraints .

Example : A monoclinic P2₁/c polymorph shows higher solubility than an orthorhombic form due to lattice energy differences .

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